Lisavanbulin

Description

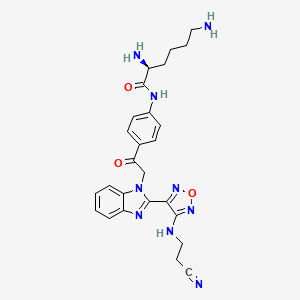

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPZLALJRAHABJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263384-43-5 | |

| Record name | Lisavanbulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisavanbulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LISAVANBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Preclinical Data of Lisavanbulin and its Active Metabolite BAL27862

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for Lisavanbulin (BAL101553), a water-soluble prodrug, and its active moiety, Avanbulin (BAL27862). BAL27862 is a novel, synthetic small molecule that functions as a microtubule-destabilizing agent. It has demonstrated potent anti-tumor activity across a range of preclinical models, including those resistant to conventional chemotherapies. This guide details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and explores its activity in drug-resistant contexts.

This compound is under investigation for various cancers and has shown particular promise in glioblastoma, owing to its ability to cross the blood-brain barrier.[1][2] The data presented herein support its continued clinical evaluation.

Mechanism of Action

BAL27862 exerts its anti-tumor effects by disrupting microtubule dynamics, a critical process for cell division and integrity.[3] Its mechanism is distinct from other major classes of microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids.[3][4]

The core mechanism involves:

-

Binding to the Colchicine Site: BAL27862 binds to the colchicine site on β-tubulin at the intradimer interface.[5][6] This interaction prevents the polymerization of tubulin dimers into microtubules.[5]

-

Microtubule Destabilization: This binding leads to the potent inhibition of microtubule assembly and overall destabilization of the microtubule network.[5][7]

-

Spindle Assembly Checkpoint (SAC) Activation: The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.

-

Cell Cycle Arrest and Apoptosis: Sustained SAC activation arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[7]

-

Vascular Disruption: Beyond its direct effects on tumor cells, this compound and BAL27862 also affect the tumor microenvironment by disrupting the tumor vasculature, providing a dual mechanism of anti-tumor action.[8][9]

Preclinical studies indicate that End-binding protein 1 (EB1), a microtubule-associated protein, may serve as a predictive biomarker for sensitivity to this compound, with higher expression correlating with a better response in some glioblastoma models.[4][6][10]

Caption: Mechanism of action for this compound and BAL27862.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Anti-proliferative and Cytotoxic Activity of BAL27862

| Cell Line | Cancer Type | Parameter | Value (nM) | Citation(s) |

| Jurkat (Parental) | Leukemia | EC50 (Apoptosis) | 17 | [7] |

| Jurkat (Resistant) | Leukemia | EC50 (Apoptosis) | 127 | [7] |

| SB28 | Glioblastoma | IC50 | 5.5 | [8] |

| Glioblastoma (various) | Glioblastoma | IC50 Range | 10 - 20 | [11] |

| DLBCL (26 lines) | Lymphoma | Median IC50 | ~11 | [6] |

| Breast Cancer (8 lines) | Breast Cancer | IC50 Range | 8 - 25 | [12] |

Table 2: Biochemical Activity of BAL27862

| Parameter | Description | Value | Citation(s) |

| IC50 | Inhibition of tubulin assembly in vitro | 1.4 µM | [5][13] |

| Kd | Dissociation constant for tubulin binding | 244 nM | [5] |

| Stoichiometry | Molar binding ratio to tubulin | 1 mol/mol | [5] |

Table 3: In Vivo Efficacy of this compound (BAL101553)

| Tumor Model | Cancer Type | Dosing & Route | Outcome | Citation(s) |

| MT-3 (Chemo-sensitive) | Mammary Xenograft | IV | %T/C = 35% | [12] |

| MT-3/ADR (Chemo-refractory) | Mammary Xenograft | IV | %T/C = 38% | [12] |

| Orthotopic PDX Models | Glioblastoma | 30 mg/kg, Oral, Daily | Significant survival extension | [14] |

| SB28 | Glioblastoma | Oral (with αCD40) | 81% increased survival vs control | [8] |

%T/C: Ratio of mean tumor volume of treated vs. control group x 100.

Table 4: Pharmacokinetic Parameters of BAL27862

| Parameter | Species | Method | Value | Citation(s) |

| Brain:Plasma Ratio | Rodents | N/A | ~1:1 | [1] |

| Tumor:Plasma Ratio | Mice (IV) | LC-MS/MS | ~1:1 | [11] |

| Oral Bioavailability | Human | LC-MS/MS | >80% | [3] |

Activity in Drug-Resistant Models

A significant feature of BAL27862 is its potent activity in tumor models that have developed resistance to other widely used MTAs. This suggests a potential clinical advantage in heavily pre-treated patient populations.

-

P-glycoprotein (Pgp/MDR1) Substrates: Unlike taxanes and vinca alkaloids, BAL27862 is not a substrate for the Pgp efflux pump. It retains activity in cancer cell lines that overexpress Pgp and are 50-100 fold resistant to paclitaxel and vinblastine.[12][15]

-

Tubulin Mutations and Isotypes: BAL27862 maintains its efficacy in models with taxane resistance conferred by specific β-tubulin mutations (e.g., Phe270->Val, Ala364->Thr) or overexpression of the TUBB3 isotype.[15][16]

References

- 1. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1/2a study on this compound Published in Journal Cell Reports Medicine - Glioblastoma Foundation [glioblastomafoundation.org]

- 3. A Phase 1 study of BAL101553, a novel tumor checkpoint controller targeting microtubules, administered as 48-h infusion in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calvinepartners.com [calvinepartners.com]

- 5. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The microtubule-targeted agent this compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety and anti-tumor activity of this compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

Lisavanbulin's Impact on Microtubule Dynamics and Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisavanbulin (BAL101553) is a novel, orally available small molecule prodrug of the microtubule-destabilizing agent avanbulin (BAL27862). Avanbulin exerts its potent antitumor activity by interacting with tubulin at the colchicine-binding site, leading to a disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its effects on microtubule polymerization and dynamics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is crucial for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. This dynamic instability makes microtubules a key target for anticancer therapies.[1] Microtubule-targeting agents (MTAs) are broadly classified as either stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine derivatives).

This compound's active moiety, avanbulin, is a potent microtubule destabilizer that binds to the colchicine site on β-tubulin.[2] This interaction prevents the tubulin dimers from adopting the straight conformation necessary for incorporation into the growing microtubule lattice, thereby inhibiting polymerization.[1] The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3] Prolonged activation of the SAC ultimately triggers apoptotic cell death.[3] this compound has shown promising preclinical and clinical activity, particularly in glioblastoma, and is noted for its ability to cross the blood-brain barrier.[4]

Quantitative Effects on Microtubule Polymerization and Dynamics

Avanbulin (BAL27862), the active form of this compound, demonstrates a potent inhibitory effect on tubulin polymerization and significantly alters microtubule dynamics.

Inhibition of Tubulin Polymerization

In vitro studies have quantified the inhibitory effect of BAL27862 on tubulin assembly. The half-maximal inhibitory concentration (IC50) for the inhibition of the initial velocity of tubulin polymerization has been determined to be 1.4 ± 0.1 µM .[5] This is comparable to the potency of other well-known colchicine-site binding agents.

| Parameter | Value | Reference |

| IC50 (Tubulin Polymerization) | 1.4 ± 0.1 µM | [5] |

Tubulin Binding Affinity

BAL27862 binds to unassembled tubulin heterodimers with high affinity. The equilibrium dissociation constant (Kd) for this interaction has been measured at 244 ± 30 nM , with a binding stoichiometry of approximately 1:1 (drug molecule to tubulin heterodimer).[3][6]

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 244 ± 30 nM | [3][6] |

| Stoichiometry (BAL27862:Tubulin) | ~1:1 | [3] |

Effects on Microtubule Dynamic Instability

For illustrative purposes, the following table presents representative quantitative data for the effects of another colchicine-site inhibitor on microtubule dynamics as observed by in vitro reconstitution assays using TIRF microscopy. These values demonstrate the typical effects of a microtubule destabilizer that acts at the colchicine site.

| Dynamic Instability Parameter | Control (DMSO) | Colchicine-Site Inhibitor (Representative) |

| Growth Rate (µm/min) | 1.2 ± 0.2 | 0.6 ± 0.1 |

| Shortening Rate (µm/min) | 15.0 ± 2.5 | 14.5 ± 2.8 |

| Catastrophe Frequency (events/s) | 0.015 ± 0.003 | 0.005 ± 0.001 |

| Rescue Frequency (events/s) | 0.010 ± 0.002 | 0.009 ± 0.002 |

Note: The data in this table are representative of a typical colchicine-site inhibitor and are not specific to BAL27862. They are included to illustrate the expected quantitative impact on microtubule dynamics.

Signaling Pathways

The antitumor activity of this compound is primarily driven by its ability to disrupt microtubule dynamics, which in turn activates the spindle assembly checkpoint and subsequently leads to apoptosis.

Spindle Assembly Checkpoint (SAC) Activation

The inhibition of tubulin polymerization by avanbulin leads to a failure of proper mitotic spindle formation. Kinetochores that are not correctly attached to spindle microtubules generate a "wait anaphase" signal.[7] This signal involves the recruitment of several checkpoint proteins, including Mad2 and BubR1, to the unattached kinetochores.[8][9] These proteins then form the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the anaphase-promoting complex/cyclosome (APC/C) in conjunction with its co-activator Cdc20.[2] The inhibition of APC/C prevents the ubiquitination and subsequent degradation of securin and cyclin B, leading to a prolonged arrest in mitosis.[7]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. While the precise signaling cascade downstream of the SAC can vary between cell types, it generally involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics and cellular fate.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured spectrophotometrically at 340 nm.

Materials:

-

Lyophilized porcine brain tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound (or avanbulin) stock solution in DMSO

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reconstitute tubulin to a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer.

-

Prepare the reaction mixture on ice: To the tubulin solution, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Add this compound (or avanbulin) or DMSO to the desired final concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. The IC50 value is determined by plotting the percentage of inhibition of the initial rate against the log of the compound concentration.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence of a large population of individual cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells by flow cytometry. Excite PI at 488 nm and measure fluorescence emission at ~617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound or DMSO as described for the cell cycle analysis.

-

Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound, through its active metabolite avanbulin, is a potent microtubule-destabilizing agent that effectively inhibits tubulin polymerization by binding to the colchicine site. This primary mechanism of action leads to the disruption of microtubule dynamics, resulting in a robust G2/M cell cycle arrest mediated by the spindle assembly checkpoint. Prolonged mitotic arrest ultimately triggers apoptosis, contributing to the antitumor efficacy of the drug. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of the core pharmacology of this compound, serving as a valuable resource for ongoing research and development efforts in the field of oncology. Further quantitative studies on the specific effects of avanbulin on the dynamic instability parameters of microtubules will provide an even more detailed understanding of its precise molecular interactions and cellular consequences.

References

- 1. Quantification of microtubule stutters: dynamic instability behaviors that are strongly associated with catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Assembly of the Mitotic Checkpoint Inhibitor BubR1-Cdc20 by Mad2-induced Functional Switch in Cdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of microtubule stutters: dynamic instability behaviors that are strongly associated with catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lisavanbulin: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisavanbulin (also known as BAL101553) is a novel, orally bioavailable, and water-soluble lysine prodrug of the potent microtubule-destabilizing agent, avanbulin (BAL27862).[1][2][3] Developed as a promising therapeutic for challenging malignancies, including glioblastoma, this compound exhibits a unique mechanism of action that circumvents common resistance pathways associated with other microtubule-targeting agents.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of action of this compound. Detailed methodologies for key preclinical and clinical experiments are also presented, alongside a summary of its antitumor activity.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide.[5] As a prodrug, its structure is designed to enhance solubility and oral absorption, facilitating its conversion to the active compound, avanbulin, in the body.[1][3]

Table 1: Chemical and Physicochemical Properties of this compound and Avanbulin

| Property | This compound (BAL101553) | Avanbulin (BAL27862) |

| IUPAC Name | (2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide[5] | 3-((4-(1-(2-(4-aminophenyl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-yl)amino)propanenitrile[6] |

| Molecular Formula | C26H29N9O3[5][7] | C20H17N7O2[6] |

| Molecular Weight | 515.57 g/mol [7][8] | 387.39 g/mol [6] |

| SMILES | NCCCC--INVALID-LINK--C(=O)Nc1ccc(cc1)C(=O)Cn1c2ccccc2nc1c1nonc1NCCC#N | N#CCCNC1=NON=C1C2=NC3=CC=CC=C3N2CC(C4=CC=C(N)C=C4)=O[6] |

| InChIKey | NIPZLALJRAHABJ-IBGZPJMESA-N[5][7] | LSFOZQQVTWFMNS-UHFFFAOYSA-N[6] |

| Solubility | Water-soluble lysine prodrug.[1][2] At pH 5 and 6.5, solubility is >200 μM.[3] | Not specified, but this compound was developed to improve upon Avanbulin's solubility.[3] |

| Appearance | White to off-white solid[8] | Not specified |

Pharmacokinetic Properties

This compound is readily absorbed upon oral administration and is converted to its active metabolite, avanbulin.[7] Preclinical studies in mice have demonstrated excellent brain penetration, a critical feature for treating central nervous system tumors like glioblastoma.[5][8][9]

Table 2: Summary of Pharmacokinetic Parameters of this compound and Avanbulin

| Parameter | Species | Dose and Route | Value |

| Brain-to-Plasma Ratio | Mice | 30 mg/kg, oral | 1.3 (at 2 hours post-dose)[8][9] |

| Brain-to-Plasma Ratio | Mice | 30 mg/kg, oral | 1.6 (at 6 hours post-dose)[8][9] |

| Avanbulin Cmax (Geometric Mean) | Human (GBM/High-Grade Glioma) | 30 mg/day, oral (Cycle 1, Day 1) | ~147 ng/mL[10] |

| Avanbulin AUC0-inf (Geometric Mean) | Human (GBM/High-Grade Glioma) | 30 mg/day, oral (Cycle 1, Day 1) | ~1,575 h*ng/mL[10] |

Mechanism of Action

The antitumor activity of this compound is mediated by its active form, avanbulin. Avanbulin is a potent microtubule-destabilizing agent that binds to the colchicine site on β-tubulin.[2][4] This interaction is distinct from that of other microtubule-targeting agents like taxanes and vinca alkaloids.[4]

The binding of avanbulin to tubulin inhibits tubulin polymerization, leading to the disruption of the microtubule network.[2] This interference with microtubule dynamics has profound effects on rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for cell division.

The key downstream effects of avanbulin-mediated microtubule disruption include:

-

Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Disruption of microtubules by avanbulin activates the SAC, leading to a prolonged mitotic arrest.[1][2][7]

-

G2/M Cell Cycle Arrest: The sustained activation of the SAC prevents cells from progressing from metaphase to anaphase, resulting in a G2/M cell cycle arrest.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]

-

Anti-Vascular Effects: Beyond its direct effects on tumor cells, this compound also exhibits anti-vascular properties by disrupting the microtubule cytoskeleton of endothelial cells, thereby affecting the tumor microenvironment.[1][2]

Caption: Mechanism of action of this compound.

Antitumor Activity

This compound has demonstrated significant antitumor activity in a range of preclinical models, including those resistant to conventional chemotherapies.[11] Its ability to cross the blood-brain barrier makes it a particularly promising agent for the treatment of glioblastoma.

Table 3: Preclinical Antitumor Activity of this compound

| Cancer Model | Treatment | Key Findings |

| Glioblastoma Patient-Derived Xenografts (PDX) in mice | This compound monotherapy (30 mg/kg daily, oral) | Significant extension in survival in 9 out of 14 PDX models (median survival extension of 9-84%).[5][9] |

| Glioblastoma PDX in mice | This compound in combination with radiation therapy (RT) | Enhanced survival benefit compared to RT alone.[5][9] |

| Glioblastoma PDX in mice | This compound in combination with RT and temozolomide (TMZ) | Greater survival benefit compared to RT/TMZ alone.[5][9] |

| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Avanbulin | High antiproliferative activity with a median IC50 of 11 nM.[4] |

Experimental Protocols

The following sections describe the general methodologies used in the preclinical and clinical evaluation of this compound.

In Vitro Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of avanbulin on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Cancer cells (e.g., glioblastoma or lymphoma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[12]

-

Compound Treatment: Cells are treated with increasing concentrations of avanbulin (or a vehicle control) for a specified duration (e.g., 72 hours).[4][12]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[13][14]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).[13][14]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13] Cell viability is calculated as a percentage of the vehicle-treated control.

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Glioblastoma Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Implantation: Patient-derived glioblastoma cells are intracranially implanted into immunodeficient mice.[5]

-

Treatment Initiation: Once tumors are established, mice are randomized into treatment and control groups.[5]

-

Drug Administration: this compound is administered orally, typically on a daily schedule (e.g., 30 mg/kg).[5] Control groups receive a vehicle solution.

-

Monitoring: Mice are monitored daily for signs of tumor progression and toxicity.[5]

-

Endpoint Analysis: The primary endpoint is typically overall survival.[5] Tumor growth can also be monitored using imaging techniques. At the end of the study, brain tissue may be collected for pharmacokinetic and pharmacodynamic analyses.[5][8]

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of avanbulin on the assembly of tubulin into microtubules.

Protocol:

-

Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescence reporter in a 96-well plate.[15][16]

-

Compound Addition: Avanbulin or control compounds are added to the wells.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.[17]

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[15][16]

-

Data Analysis: The rate and extent of polymerization in the presence of avanbulin are compared to the control to determine its inhibitory activity. The IC50 for tubulin assembly inhibition can be calculated.[17]

Clinical Pharmacokinetic Analysis

This involves measuring the concentration of this compound and avanbulin in patient plasma over time.

Protocol:

-

Sample Collection: Blood samples are collected from patients at predefined time points before and after the administration of this compound.[7]

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Drug Extraction: this compound and avanbulin are extracted from the plasma samples.

-

LC-MS/MS Analysis: The concentrations of the parent drug and its metabolite are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

-

Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.[7]

Caption: Workflow for clinical pharmacokinetic analysis.

Conclusion

This compound is a promising new therapeutic agent with a well-defined mechanism of action that targets a fundamental process in cancer cell proliferation. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a particularly attractive candidate for the treatment of glioblastoma and other challenging cancers. The preclinical and early clinical data demonstrate significant antitumor activity, warranting further investigation in late-stage clinical trials. The distinct tubulin-binding site of its active metabolite, avanbulin, suggests that this compound may be effective in tumors that have developed resistance to other classes of microtubule-targeting agents.

References

- 1. Optimizing an effective combination of the new microtubule-targeting agent this compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and anti-tumor activity of this compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The microtubule-targeted agent this compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase 1/2a dose-finding study and biomarker assessment of oral this compound in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glioblastoma Foundation® Acquires Drug this compound - Glioblastoma Foundation [glioblastomafoundation.org]

- 12. researchgate.net [researchgate.net]

- 13. physiology.elte.hu [physiology.elte.hu]

- 14. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

The Role of Lisavanbulin in Inducing G2/M Cell Cycle Arrest: A Technical Guide

Executive Summary

Lisavanbulin (BAL101553) is an innovative, orally bioavailable small-molecule prodrug that is converted in the body to its active moiety, avanbulin (BAL27862).[1][2] As a potent microtubule-destabilizing agent, avanbulin represents a significant advancement in cancer therapy, particularly for aggressive malignancies such as glioblastoma (GBM).[3][4] Its primary mechanism of action involves binding to the colchicine site on tubulin, which inhibits microtubule polymerization and disrupts the formation and function of the mitotic spindle.[1][5] This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, leading to a robust arrest of cancer cells in the G2/M phase of the cell cycle.[6][7][8] The sustained mitotic arrest ultimately triggers apoptotic cell death, highlighting this compound's efficacy as a tumor checkpoint controller.[6][9] This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to this compound

This compound is a highly water-soluble lysine prodrug of the active compound avanbulin.[2][6] This formulation allows for oral administration and demonstrates excellent brain penetration, a critical feature for treating central nervous system tumors like glioblastoma.[10][11][12] Avanbulin's unique interaction with tubulin allows it to overcome resistance mechanisms that affect other microtubule-targeting agents (MTAs), such as those that bind to the vinca or taxane sites.[5][6] Preclinical and clinical studies have shown significant antitumor activity across a range of cancer models, including those refractory to standard chemotherapies and radiotherapy.[1][7] Early clinical trials have reported encouraging responses, including durable tumor reduction in a subset of patients with recurrent glioblastoma.[13][14]

Core Mechanism of Action: From Tubulin Binding to Cell Cycle Arrest

The induction of G2/M arrest by this compound is a multi-step process initiated by the precise targeting of microtubule dynamics.

2.1. Targeting Tubulin Polymerization Upon conversion from this compound, the active moiety avanbulin binds reversibly to tubulin heterodimers at the colchicine binding site.[1][15] X-ray crystallography has confirmed that avanbulin occupies the same site as colchicine at the intradimer interface of tubulin.[5] This binding potently inhibits the polymerization of tubulin into microtubules.[5]

2.2. Disruption of Microtubule Dynamics and Spindle Assembly Checkpoint (SAC) Activation Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[9] By inhibiting tubulin polymerization, avanbulin destabilizes microtubules and prevents the formation of a functional mitotic spindle.[6][16] This impairment of the spindle's ability to properly attach to chromosomes leads to the activation of the Spindle Assembly Checkpoint (SAC).[4][6] The SAC is a crucial safety mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the spindle.[17]

2.3. Induction of G2/M Arrest and Apoptosis The sustained activation of the SAC by avanbulin-induced microtubule disruption results in a prolonged block in mitotic progression, effectively arresting the cancer cells in the G2/M phase of the cell cycle.[6][9] This mitotic arrest is a key antitumor mechanism.[6] Immunohistochemical analyses of tumors treated with this compound show a significant increase in the mitotic marker phospho-histone H3, confirming this mode of action.[10] If the cell is unable to resolve the spindle defects and satisfy the SAC, this prolonged arrest ultimately leads to programmed cell death (apoptosis).[1][9]

References

- 1. Portico [access.portico.org]

- 2. Facebook [cancer.gov]

- 3. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing an effective combination of the new microtubule-targeting agent this compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glioblastoma Foundation® Acquires Drug this compound - Glioblastoma Foundation [glioblastomafoundation.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The microtubule-targeted agent this compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase 1/2a study on this compound Published in Journal Cell Reports Medicine - Glioblastoma Foundation [glioblastomafoundation.org]

- 14. Safety and anti-tumor activity of this compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. canceractive.com [canceractive.com]

- 17. researchgate.net [researchgate.net]

Lisavanbulin's Blood-Brain Barrier Penetration in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (BAL101553) is a novel, orally bioavailable, small-molecule tumor checkpoint controller currently under investigation for the treatment of aggressive brain tumors, including glioblastoma (GBM). A significant hurdle in the effective pharmacological treatment of central nervous system (CNS) malignancies is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Many potent chemotherapeutic agents fail in the context of brain tumors due to their inability to achieve therapeutic concentrations in the brain.[1]

This technical guide provides an in-depth review of the preclinical evidence demonstrating this compound's ability to penetrate the BBB in rodent models. It summarizes the quantitative data, details the experimental protocols used for assessment, and visualizes the key mechanisms and workflows involved.

Mechanism of Action

This compound is a water-soluble lysine prodrug of its active moiety, avanbulin (BAL27862).[1][2] Following administration, this compound is converted into avanbulin, a potent microtubule-destabilizing agent.[3] Avanbulin exerts its anti-tumor effects by binding to the colchicine site on tubulin heterodimers.[3] This interaction inhibits microtubule assembly, disrupting the formation and function of the mitotic spindle.[3][4]

The disruption of microtubule dynamics triggers the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][5] Persistent activation of the SAC in cancer cells leads to a prolonged mitotic arrest, ultimately inducing apoptotic cell death.[2][5] This mechanism of action may also confer a radiosensitizing effect, as cells arrested in mitosis are highly sensitive to DNA damage induced by radiation.[2]

References

- 1. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing an effective combination of the new microtubule-targeting agent this compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and anti-tumor activity of this compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The microtubule-targeted agent this compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calvinepartners.com [calvinepartners.com]

Early-Phase Clinical Development of Lisavanbulin: A Technical Review of its Application in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisavanbulin (BAL101553), the prodrug of the microtubule-destabilizing agent avanbulin (BAL27862), has emerged as a promising therapeutic candidate for solid tumors, particularly aggressive brain cancers like glioblastoma (GBM). Its ability to cross the blood-brain barrier addresses a significant challenge in neuro-oncology. This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of this compound's mechanism of action, clinical efficacy, safety profile, and pharmacokinetic properties. Detailed experimental protocols from key studies are presented, alongside a critical evaluation of the predictive biomarker strategies that have been explored.

Introduction

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[1][2] this compound represents a novel MTA that distinguishes itself through its unique interaction with tubulin and its activity in tumor models resistant to conventional MTAs.[2][3] this compound is a water-soluble lysine prodrug of the active compound avanbulin.[3] Avanbulin binds to the colchicine site of tubulin, leading to the destabilization of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately inducing tumor cell death.[4][5][6][7] Preclinical studies have demonstrated its ability to penetrate the brain and exert anti-tumor activity in orthotopic glioblastoma models.[4][5] This has prompted its investigation in early-phase clinical trials for patients with advanced solid tumors and high-grade gliomas.

Mechanism of Action: Microtubule Destabilization

This compound's mechanism of action centers on the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.

Early-Phase Clinical Trial Results

This compound has been evaluated in several early-phase clinical trials, primarily in patients with recurrent glioblastoma and other advanced solid tumors. The studies have explored both oral and intravenous formulations.

Phase 1/2a Study of Oral this compound (NCT02490800)

This first-in-human, open-label study assessed the safety, tolerability, and anti-tumor activity of once-daily oral this compound in patients with advanced solid tumors, recurrent glioblastoma, or high-grade glioma.[8]

In the phase 1 portion of the study, among 28 evaluable patients with relapsed GBM or recurrent high-grade glioma, notable responses were observed.[3] One patient achieved a confirmed complete radiological response, while another had a confirmed durable partial response with a 94% tumor reduction.[3] Seven other patients experienced stable disease, resulting in a disease control rate of 32.1%.[3] Two patients remained on treatment for over four years.[9] The overall disease control rate for patients with relapsed brain tumors in both phases of the study was 37.8% (14 out of 37 patients).[3]

The Phase 2a part of the study used a Simon's two-stage design to prospectively investigate the response-predictive value of end-binding protein 1 (EB1).[4][5] Of the 629 patients prescreened, 64 (10.2%) had EB1-positive archival GBM tissue, and 18 of these patients received 25 mg of oral this compound daily.[4][5] In the first stage, among 9 evaluable patients, one had a partial response and another showed a 44% reduction in target lesion area.[4][5] However, the formal criteria to proceed to the second stage were not met, and the study was closed.[4][5]

In the phase 1 dose-escalation part for solid tumors, 26 patients were treated in six cohorts with doses ranging from 2 to 30 mg/day.[3] The most common treatment-related adverse events were fatigue, diarrhea, and hyponatremia.[3] Dose-limiting toxicities, primarily reversible grade 3 or 4 hyponatremia and grade 2 hallucinations, were observed at the 20 mg/day and 30 mg/day dose levels.[3] Consequently, the maximum tolerated dose (MTD) for patients with solid tumors was determined to be 16 mg/day.[3] For patients with glioblastoma or other high-grade gliomas, the MTD was 30 mg/day.[9] In the phase 2a cohort, two of 18 patients (11.1%) experienced treatment-related serious adverse events.[3]

Pharmacokinetic analysis demonstrated that the maximum concentration (Cmax) and the area under the curve (AUC) of avanbulin increased with escalating doses of this compound from 8 to 35 mg/day.[3] At the 30 mg/day dose, the Cmax and AUC0–inf on cycle 1 day 1 were approximately 147 ng/mL and 1,575 h*ng/mL, respectively.[3]

| Dose of this compound | Geometric Mean Cmax (Cycle 1, Day 1) | Geometric Mean AUC0–last (Cycle 1, Day 1) | Geometric Mean Cmax (Cycle 2, Day 1) | Geometric Mean AUC0–last (Cycle 2, Day 1) |

| 15 mg/day | ~77 ng/mL (estimated) | ~1050 hng/mL (estimated) | Data not available | Data not available |

| 30 mg/day | 147 ng/mL | 1575 hng/mL | Data not available | Data not available |

| Table 1: Pharmacokinetic Parameters of Avanbulin with Oral this compound Administration.[3] |

Phase 2a Study of Intravenous this compound (NCT02895360)

This study evaluated the safety and anti-tumor activity of this compound administered as a 48-hour intravenous infusion in patients with platinum-resistant or refractory ovarian cancer and patients with first recurrence of glioblastoma.[1][10]

In the glioblastoma cohort (12 patients), one patient had a partial response with a greater than 90% reduction in glioblastoma area, and another patient had stable disease after eight cycles of treatment.[1][10] In the ovarian cancer cohort (11 patients), three patients had stable disease with reductions in lesion size after two cycles.[1][10]

This compound was well-tolerated in both cohorts.[1][10] Of the 23 patients, 13 (56.5%) experienced treatment-related adverse events, the majority of which were mild to moderate.[1][10] Four patients had grade 3/4 related adverse events.[1][10] No adverse events led to the permanent discontinuation of treatment.[1][10]

Phase 1 Study in Newly Diagnosed Glioblastoma (ABTC1601; NCT03250299)

This multicenter phase 1 study was designed to determine the MTD of oral this compound in combination with standard radiation therapy in patients with newly diagnosed MGMT promoter unmethylated glioblastoma.[11][12][13]

The median overall survival (OS) was 12.8 months, and the median progression-free survival (PFS) was 7.7 months.[11]

Twenty-six patients were enrolled and treated at five different dose levels of this compound (4 mg, 6 mg, 8 mg, 12 mg, and 15 mg) administered daily for 6 weeks concurrently with radiation.[11][13] The initial starting dose of 8 mg was decreased to 4 mg due to a case of Grade 4 aseptic meningoencephalitis.[11][13] Dose-limiting toxicities of grade 2 confusion and memory impairment were observed at the 12 mg dose.[12][13] The maximum studied safe dose was determined to be 15 mg daily during radiation.[11]

| Study ID | Phase | Patient Population | This compound Dose & Regimen | Key Efficacy Results | Key Safety Findings |

| NCT02490800 | 1/2a | Recurrent GBM/HGG, Advanced Solid Tumors | Oral, 2-30 mg/day | DCR: 32.1% (Phase 1, GBM/HGG) | MTD: 16 mg/day (solid tumors), 30 mg/day (GBM/HGG). Common AEs: fatigue, diarrhea, hyponatremia.[3][9] |

| NCT02895360 | 2a | Recurrent GBM, Ovarian Cancer | IV, 70 mg/m² (48h infusion) | 1 PR in GBM cohort | Well-tolerated; majority of AEs were mild to moderate.[1][10] |

| ABTC1601 (NCT03250299) | 1 | Newly Diagnosed uMGMT GBM | Oral, 4-15 mg/day + RT | Median OS: 12.8 months; Median PFS: 7.7 months | Max studied safe dose: 15 mg/day with RT. DLTs: aseptic meningoencephalitis, confusion, memory impairment.[11][12][13] |

| Table 2: Summary of Key Early-Phase Clinical Trials of this compound. |

Experimental Protocols

Phase 1/2a Oral this compound Study (NCT02490800)

-

Study Design: This was a first-in-human, open-label, dose-escalation (Phase 1) and expansion (Phase 2a) study.[8] The Phase 1 portion followed a standard 3+3 dose-escalation design. The Phase 2a portion utilized a Simon's two-stage design.[4][5]

-

Patient Population: The Phase 1 portion enrolled patients with histologically or cytologically confirmed advanced or recurrent solid tumors, or histologically confirmed recurrent or progressive GBM or high-grade glioma, who had failed standard therapy.[8] The Phase 2a portion enrolled patients with recurrent, histologically confirmed glioblastoma with tumor tissue positive for EB1.[8]

-

Treatment: this compound was administered orally once daily in 28-day cycles.[8]

-

Assessments: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 for solid tumors and Response Assessment in Neuro-Oncology (RANO) criteria for GBM/HGG.[8] Safety and tolerability were monitored throughout the study. Pharmacokinetic parameters were also assessed.

-

Biomarker Analysis: Archival tumor tissue was analyzed for EB1 expression by immunohistochemistry (IHC).[4][5] RNA sequencing (RNA-seq) was performed on archival GBM tissues to identify potential response-predictive gene signatures.[4][5]

References

- 1. Safety and anti-tumor activity of this compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The microtubule-targeted agent this compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1/2a dose-finding study and biomarker assessment of oral this compound in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. - ASCO [asco.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Glioblastoma Foundation® Acquires Drug this compound - Glioblastoma Foundation [glioblastomafoundation.org]

- 7. basilea.com [basilea.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Phase 1/2a study on this compound Published in Journal Cell Reports Medicine - Glioblastoma Foundation [glioblastomafoundation.org]

- 10. Safety and anti-tumor activity of this compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Lisavanbulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (also known as BAL101553) is a novel, orally available, small-molecule prodrug of the active moiety avanbulin (BAL27862).[1] Avanbulin is a microtubule-destabilizing agent that has demonstrated promising anti-tumor activity in various preclinical cancer models, including those resistant to conventional microtubule-targeting agents.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its development for the treatment of glioblastoma (GBM), an aggressive form of brain cancer. This compound's ability to cross the blood-brain barrier makes it a promising candidate for this indication.[4][5]

Pharmacokinetics

This compound is rapidly and extensively converted to its active moiety, avanbulin. Therefore, the pharmacokinetic profile of avanbulin is the most relevant for assessing its clinical activity.

Absorption and Bioavailability

Following oral administration, this compound is absorbed and converted to avanbulin. In a phase 1/2a clinical trial (NCT02490800) in patients with high-grade glioma or glioblastoma, the pharmacokinetic parameters of avanbulin were assessed after once-daily oral administration of this compound.[4][6]

Dose Proportionality and Key Pharmacokinetic Parameters

Pharmacokinetic data from the NCT02490800 study demonstrated that the exposure to avanbulin, as measured by Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), increased in a dose-proportional manner with increasing oral doses of this compound ranging from 8 to 35 mg/day.[7]

At the maximum tolerated dose (MTD) of 30 mg/day for patients with glioblastoma or high-grade glioma, the following pharmacokinetic parameters for avanbulin were observed on Cycle 1, Day 1:[7]

| Parameter | Value | Unit |

| Cmax | ~147 | ng/mL |

| AUC0-inf | ~1,575 | h*ng/mL |

A two-fold increase in the this compound dose from 15 to 30 mg/day resulted in an approximate 1.9-fold and 1.3-fold increase in the geometric mean Cmax of avanbulin on Cycle 1, Day 1 and Cycle 2, Day 1, respectively. The corresponding increases in AUC0-last were 1.5-fold and 1.6-fold.[7]

Pharmacodynamics

Mechanism of Action

Avanbulin, the active moiety of this compound, exerts its anti-tumor effects by disrupting microtubule dynamics.[2] It binds to the colchicine site on tubulin heterodimers, which prevents their polymerization into microtubules.[2][8] This disruption of microtubule formation leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle checkpoint that ensures proper chromosome segregation during mitosis.[2][9]

Persistent SAC activation due to microtubule disruption ultimately triggers mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.[3] Preclinical studies have confirmed that treatment with avanbulin leads to an increase in G2/M cell cycle arrest and apoptosis in glioblastoma models.[3]

Caption: Signaling pathway of this compound's mechanism of action.

Biomarkers of Response

End-binding protein 1 (EB1) is a protein that plays a role in regulating microtubule dynamics. In early clinical studies, strong expression of EB1 in glioblastoma tissue, as determined by immunohistochemistry (IHC), was investigated as a potential predictive biomarker for response to this compound.[10] However, subsequent analysis from the Phase 2a part of the NCT02490800 study indicated that EB1-IHC positivity did not show sufficient enrichment for response.[10]

Further exploratory analysis in the NCT02490800 study identified a five-gene signature based on RNA sequencing of archival glioblastoma tissues. This signature was found to be predictive of response to this compound, irrespective of EB1 expression or IDH mutation status.[10] The signature is characterized by the downregulation of homeobox genes, which may be involved in the control of microtubule dynamics.[10]

Experimental Protocols

Pharmacokinetic Analysis

In the phase 1 study of this compound in combination with radiation in newly diagnosed glioblastoma, blood samples for pharmacokinetic analysis were collected at the following time points on days 1 and 22: pre-dose (0), and 0.5, 1, 2, 4, 6, and 24 hours post-lisavanbulin administration.[4] Plasma concentrations of this compound and its active metabolite, avanbulin, were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

The concentration-time profiles of this compound and avanbulin were analyzed using non-compartmental methods with Phoenix WinNonlin software.[4] Key pharmacokinetic parameters such as Cmax and Tmax (time to reach Cmax) were obtained directly from the experimental observations. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.[4]

Caption: Experimental workflow for pharmacokinetic analysis.

Pharmacodynamic Analysis (Preclinical)

In preclinical studies, the effect of avanbulin on the cell cycle of glioblastoma cells was assessed.[3] This typically involves treating cancer cell lines with the compound and then using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

The induction of apoptosis by avanbulin was also evaluated in preclinical models.[3] Common methods for assessing apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Conclusion

This compound is a promising oral prodrug of the microtubule-destabilizing agent avanbulin. It exhibits a dose-proportional pharmacokinetic profile and has demonstrated anti-tumor activity in glioblastoma, a challenging cancer to treat. The mechanism of action, involving the disruption of microtubule dynamics and activation of the spindle assembly checkpoint, is well-characterized. While the initial biomarker strategy focused on EB1 expression, a more recent RNA-based signature appears to be a more robust predictor of response. Further clinical development of this compound, guided by this biomarker signature, is warranted to fully elucidate its therapeutic potential in patients with glioblastoma.

References

- 1. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and anti-tumor activity of this compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing an effective combination of the new microtubule-targeting agent this compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1/2a dose-finding study and biomarker assessment of oral this compound in patients with high-grade glioma or glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase 1/2a dose-finding study and biomarker assessment of oral this compound in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The microtubule-targeted agent this compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glioblastoma Foundation® Acquires Drug this compound - Glioblastoma Foundation [glioblastomafoundation.org]

- 10. This compound in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. - ASCO [asco.org]

Methodological & Application

Application Notes and Protocols for Lisavanbulin in Orthotopic Glioblastoma Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (BAL101553) is a novel, orally bioavailable small-molecule tumor checkpoint controller that acts as a prodrug for its active moiety, avanbulin (BAL27862).[1] Avanbulin disrupts microtubule dynamics by binding to tubulin, leading to mitotic arrest and subsequent tumor cell death.[2][3] A key advantage of this compound in the context of glioblastoma (GBM) is its ability to cross the blood-brain barrier, achieving therapeutic concentrations within the brain.[1][4][5] Preclinical studies utilizing orthotopic glioblastoma mouse models, particularly patient-derived xenografts (PDXs), have demonstrated its efficacy both as a monotherapy and in combination with standard-of-care treatments like radiation (RT) and temozolomide (TMZ).[1][2][4] These application notes provide a comprehensive protocol for the use of this compound in such preclinical models.

Mechanism of Action

This compound's active form, avanbulin, functions as a microtubule destabilizer. It binds to the colchicine site on tubulin, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids.[3] This interaction disrupts the formation and organization of the mitotic spindle, activating the spindle assembly checkpoint (SAC).[3][6] The sustained activation of the SAC ultimately triggers apoptosis in rapidly dividing cancer cells.[3] Furthermore, preclinical evidence suggests that the protein EB1 (end-binding protein 1), a regulator of microtubule dynamics, may serve as a predictive biomarker for response to this compound.[7][8][9][10] Some studies also indicate a dual mechanism of action, where this compound not only targets tumor cells but also the tumor vasculature.[2][3]

Caption: Mechanism of action of this compound in glioblastoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in orthotopic GBM mouse models.

Table 1: this compound Monotherapy Efficacy in Orthotopic GBM PDX Models

| PDX Model | Treatment Group | Median Survival (Days) | Survival Extension (%) | Significance (p-value) | Reference |

| GBM6 | Vehicle | 48 | - | - | [1] |

| This compound (30 mg/kg, daily) | 60 | 25 | < 0.01 | [1] | |

| GBM12 | Vehicle | 23 | - | - | [1] |

| This compound (30 mg/kg, daily) | 31 | 35 | < 0.01 | [1] | |

| Various (9 of 14 models) | This compound | - | 9 - 84 | < 0.01 | [11] |

Table 2: this compound in Combination with Standard of Care

| PDX Model | Treatment Group | Median Survival (Days) | Significance vs. SoC (p-value) | Reference |

| GBM6 | RT alone | 69 | - | [11] |

| RT + this compound | 90 | 0.0001 | [11] | |

| GBM26 | RT/TMZ | 121 | - | [11] |

| RT/TMZ + this compound | 172 | 0.04 | [11] | |

| GBM39 | RT/TMZ | 249 | - | [11] |

| RT/TMZ + this compound | 502 | 0.0001 | [11] | |

| GBM150 | RT alone | 73 | - | [11] |

| RT + this compound | 143 | 0.06 | [11] |

Experimental Protocols

Orthotopic Glioblastoma Mouse Model Establishment

This protocol outlines the procedure for establishing orthotopic glioblastoma tumors in immunodeficient mice using patient-derived xenograft (PDX) cells.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

GBM PDX cells

-

Stereotactic frame

-

Anesthesia machine (e.g., isoflurane)

-

Micro-syringe (e.g., Hamilton syringe)

-

Surgical tools (scalpel, forceps, etc.)

-

Cell culture medium (e.g., DMEM/F12)

-

Matrigel (optional)

-

Betadine and alcohol swabs

-

Sutures or wound clips

Procedure:

-

Culture GBM PDX cells under appropriate conditions.

-

Harvest and resuspend the cells in serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

-

Anesthetize the mouse using isoflurane and secure it in the stereotactic frame.

-

Create a midline incision on the scalp to expose the skull.

-

Using stereotactic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., right striatum).

-

Slowly inject the cell suspension into the brain parenchyma using the micro-syringe.

-

Withdraw the needle slowly to prevent reflux.

-

Close the incision with sutures or wound clips.

-

Monitor the animals for recovery and tumor growth (e.g., by bioluminescence imaging if using luciferase-expressing cells or by monitoring for neurological signs).

Caption: General experimental workflow for this compound studies in orthotopic GBM models.

This compound Administration

This compound is orally bioavailable and can be administered daily.

Materials:

-

This compound (BAL101553)

-

Vehicle (e.g., sterile water or as specified by the supplier)

-

Oral gavage needles

Procedure:

-

Prepare the this compound solution in the appropriate vehicle at the desired concentration (e.g., 30 mg/kg).[1]

-

Administer the solution to the mice via oral gavage.

-

For monotherapy studies, daily administration (Monday through Sunday) is typically performed.[1]

-

For combination studies with radiation, this compound dosing can be initiated concurrently with RT and continued until the endpoint.[1][11]

-

In combination with RT and TMZ, this compound is administered daily, while RT is given in fractions (e.g., 2 Gy for 5 days a week for 2 weeks) and TMZ is administered concurrently and/or as adjuvant therapy.[1]

Endpoint Analysis

A. Survival Studies:

-

Monitor mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).

-

Euthanize mice when they become moribund.

-

Record the date of euthanasia to determine survival duration.

-

Analyze survival data using Kaplan-Meier curves and log-rank tests.[12]

B. Pharmacodynamic and Biomarker Analysis:

-

At specified time points after the final dose, euthanize a subset of mice.

-

Harvest brains and fix them in formalin for paraffin embedding.

-

Perform immunohistochemistry (IHC) for markers of mitotic arrest (e.g., phospho-histone H3) and proliferation (e.g., Ki67).[1][4]

-

Apoptosis can be assessed by TUNEL staining.[1]

-

Quantify staining using image analysis software.

C. Pharmacokinetic Analysis:

-

At various time points after this compound administration (e.g., 2 and 6 hours), collect blood and brain tissue.[4][11]

-

Determine the concentrations of this compound and its active metabolite, avanbulin, in plasma and brain tissue using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][11]

Conclusion

This compound has demonstrated significant preclinical activity in orthotopic glioblastoma mouse models, supporting its clinical development for this challenging disease. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in glioblastoma. Careful consideration of the experimental design, including the choice of PDX model, treatment schedule, and endpoint analysis, is crucial for obtaining robust and clinically relevant results.

References

- 1. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing an effective combination of the new microtubule-targeting agent this compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calvinepartners.com [calvinepartners.com]

- 4. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of this compound-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. - ASCO [asco.org]

- 8. What we really know about this compound and glioblastoma (GBM) - Brainstrust, brain tumour charity [brainstrust.org.uk]

- 9. Early promise for first targeted brain cancer treatment | The Royal Marsden [royalmarsden.nhs.uk]

- 10. A phase 1/2a dose-finding study and biomarker assessment of oral this compound in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mayo.edu [mayo.edu]

Application Notes & Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Lisavanbulin Efficacy Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research.[1][2] These models are more representative of the patient's cancer than traditional cell line-derived xenografts as they better maintain the three-dimensional architecture, cellular heterogeneity, and molecular characteristics of the original tumor.[3][4][5] This high fidelity makes PDX models an invaluable tool for evaluating the efficacy of novel therapeutic agents and for developing personalized medicine strategies.[1][6]

Lisavanbulin (BAL101553) is a novel, orally bioavailable microtubule-destabilizing agent that has shown promising antitumor activity in various preclinical cancer models, including glioblastoma.[7][8] It is a prodrug of avanbulin (BAL27862), which acts by binding to the colchicine site on tubulin, leading to the disruption of microtubule organization. This triggers the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing tumor cell death.[8][9][10] this compound has also demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[7][10]

These application notes provide a detailed protocol for establishing PDX models and subsequently using them to evaluate the in vivo efficacy of this compound.

I. Establishment of Patient-Derived Xenograft (PDX) Models

This section outlines the critical steps for the successful engraftment and propagation of patient tumors in immunodeficient mice.

1.1. Workflow for PDX Model Establishment

The overall process for generating PDX models is depicted below.

1.2. Experimental Protocol: PDX Establishment

1.2.1. Materials:

-

Sterile transport medium (e.g., RPMI-1640 with antibiotics)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile surgical instruments (scalpels, forceps, scissors)

-

Petri dishes

-

Immunodeficient mice (e.g., NOD-SCID, NSG)[1]

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Heating pad

-

Tissue adhesive or sutures

-

10-gauge trochar (for subcutaneous implantation)[11]

1.2.2. Procedure:

-

Tumor Tissue Acquisition:

-

Tissue Processing:

-

Implantation:

-

Anesthetize the immunodeficient mouse using an appropriate anesthetic protocol.[12]

-

Shave the hair from the implantation site (typically the dorsal flank for subcutaneous models).[12]

-

Subcutaneous Implantation:

-

Orthotopic Implantation (Example: Mammary Fat Pad):

-

Close the incision with tissue adhesive or sutures.[12]

-

Place the mouse on a heating pad for recovery.[12]

-

-

Tumor Growth Monitoring:

-

Monitor the mice bi-weekly for tumor growth.

-

Measure the tumor dimensions (length and width) using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the overall health and body weight of the mice.

-

-

Tumor Passaging:

1.3. Model Characterization

To ensure the PDX model faithfully represents the original patient tumor, a thorough characterization is essential.

1.3.1. Histological Analysis:

-

Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

-